(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
Description
This compound is a substituted acrylamide featuring:
- A cyano group at the C2 position.
- A 2,4-dimethylphenyl substituent on the acrylamide nitrogen.
- A 5-(p-tolyl)furan-2-yl moiety at the C3 position.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-4-7-18(8-5-15)22-11-9-20(27-22)13-19(14-24)23(26)25-21-10-6-16(2)12-17(21)3/h4-13H,1-3H3,(H,25,26)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYBBKGZELVYKJ-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group , a furan ring , and a dimethylphenyl moiety, which contribute to its unique chemical properties. Its structure can be represented as:
Synthesis
The synthesis typically involves the condensation of furan derivatives with appropriate amines under basic conditions. The reaction may utilize catalysts such as sodium hydride or potassium carbonate to facilitate the formation of the desired product through a Knoevenagel condensation mechanism.
Anticancer Properties
Research indicates that compounds similar to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide exhibit significant anticancer effects. For instance, derivatives have shown potent activity against various cancer cell lines, including breast and colon cancer cells at low micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
The biological activity is believed to stem from the compound's ability to interact with various molecular targets. The cyano group serves as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. This interaction may inhibit key enzymes involved in cancer cell proliferation and survival.
Neuropharmacological Effects
Recent studies have highlighted the anxiolytic effects of compounds structurally related to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide. Specifically, derivatives have been shown to modulate nicotinic acetylcholine receptors, which are crucial in anxiety regulation .
Table 2: Neuropharmacological Activity
| Compound Name | Effect | Dose (mg/kg) | Reference |
|---|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | 0.5 | |
| Similar Furan Derivatives | Neuroprotective | 1.0 |
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer potential of various furan-based compounds against human topoisomerases, revealing that some derivatives exhibited selective inhibition and induced apoptosis in cancer cells .
- Neuropharmacological Assessment : In a behavioral study using mice, the anxiolytic-like activity of 3-furan-2-yl-N-p-tolyl-acrylamide was assessed through elevated plus maze tests. Results indicated significant anxiolytic effects mediated by α7 nicotinic receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Pharmacological Activity Comparison
Table 1: Receptor Modulation and Channel Inhibition
Table 2: Impact of Substituents on Activity
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Cyano Group: The C2 cyano group in the target compound likely enhances binding to enzymatic targets (e.g., proteases or kinases) compared to non-cyano analogs like DM490 or PAM-2 .
- Furan vs. Thiophene : Thiophene-containing analogs (e.g., DM497) show stronger α7 nAChR potentiation than furan-based compounds, suggesting heterocycle electronic properties influence receptor interaction .
- N-Substituents: Methylation (DM490) or dimethylation (target compound) at the nitrogen reduces antinociceptive activity compared to unsubstituted derivatives (PAM-2), possibly due to steric hindrance at the receptor site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
